4-(3,4-Dimethoxyphenoxy)butyric acid
Description
4-(3,4-Dimethoxyphenoxy)butyric acid is a carboxylic acid derivative featuring a butyric acid chain linked to a 3,4-dimethoxyphenoxy group. This compound is characterized by its aromatic ether and dual methoxy substituents, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenoxy)butanoic acid |
InChI |
InChI=1S/C12H16O5/c1-15-10-6-5-9(8-11(10)16-2)17-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |
InChI Key |
ZKUWLUZXJTYFOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCCC(=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences among 4-(3,4-Dimethoxyphenoxy)butyric acid and its analogs:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: Methoxy Groups: The 3,4-dimethoxyphenoxy group in the target compound enhances electron-donating resonance effects, increasing aromatic stability and lipophilicity compared to analogs like 4-(4-Methoxyphenyl)butyric acid . Chlorine vs. Methoxy: 2,4-DB’s dichlorophenoxy group creates an electron-deficient aromatic ring, making it effective as a herbicide by mimicking auxin-like activity in plants .
Physical and Chemical Properties
Molecular Weight and Polarity :
- The target compound’s higher molecular weight (240.25 g/mol) compared to 4-Phenylbutyric acid (164.20 g/mol) reflects the added methoxy groups and ether linkage. This increases polarity, influencing chromatographic retention times in analytical methods like GC-MS .
- 2,4-DB’s chlorine atoms contribute to a higher molecular weight (249.09 g/mol) and greater lipophilicity, enhancing its persistence in environmental matrices .
Acidity :
Research Findings and Data
Comparative Reactivity
- Synthetic Pathways :
- Stability :
Pharmacological Insights
Preparation Methods
Reaction Mechanism and General Procedure
The Williamson ether synthesis remains the most widely employed method for constructing the ether linkage in 4-(3,4-dimethoxyphenoxy)butyric acid. This S<sub>N</sub>2 reaction involves nucleophilic displacement of a halide by a phenoxide ion (Figure 1).
Typical protocol:
-
Deprotonation of 3,4-dimethoxyphenol :
The phenol (1.0 equiv) is treated with a strong base (e.g., NaOH, K<sub>2</sub>CO<sub>3</sub>) in anhydrous DMF or THF to generate the phenoxide nucleophile. -
Alkylation with 4-bromobutyric acid :
The phenoxide reacts with 4-bromobutyric acid (1.2 equiv) at 60–80°C for 12–24 hours. -
Workup :
The crude product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography (SiO<sub>2</sub>, hexane/EtOAc).
Optimization Parameters
| Variable | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| Base | K<sub>2</sub>CO<sub>3</sub> (2.5 equiv) | 68 | |
| Solvent | DMF | 65–72 | |
| Temperature | 70°C | 70 | |
| Reaction Time | 18 hours | 68 |
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields to 75% by enhancing phenoxide solubility in aprotic solvents.
Lactone Ring-Opening Method
γ-Butyrolactone Activation
An alternative route leverages nucleophilic ring-opening of γ-butyrolactone by 3,4-dimethoxyphenoxide (Figure 2):
Procedure:
-
Lactone activation :
γ-Butyrolactone (1.1 equiv) is treated with HBr gas in H<sub>2</sub>SO<sub>4</sub> at reflux to form 4-bromobutyric acid (65% yield). -
Phenoxide attack :
The in situ-generated 4-bromobutyric acid reacts with 3,4-dimethoxyphenoxide under Williamson conditions (Section 1.1).
Advantages:
Solid-Phase Coupling Strategies
Resin-Bound Synthesis
Adapting methodologies from peptide chemistry, this compound can be synthesized on Wang resin (Figure 3):
Steps:
-
Resin functionalization :
4-Formyl-3,5-dimethoxyphenoxybutyric acid is anchored to Wang resin via HBTU/DIEA coupling (23 mL DMF, 18 hours). -
Reductive amination :
The formyl group is reduced with NaBH<sub>3</sub>CN in MeOH/HOAc (2 hours, rt). -
Cleavage :
TFA cleavage (95% v/v) releases the product in 46% overall yield.
Applications:
Analytical Characterization
Q & A
Q. What are the established synthetic routes for 4-(3,4-Dimethoxyphenoxy)butyric acid, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or condensation reactions using AlCl₃ as a catalyst, as seen in structurally analogous compounds like 4-(4-methoxyphenyl)butyric acid . For regioselective introduction of the dimethoxy group, controlled demethylation of intermediates (e.g., using pyridinium hydrochloride) can be employed . Optimization may require adjusting reaction temperature (e.g., 45–60°C) and solvent polarity (e.g., THF or dichloromethane) to minimize by-products . Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is critical for assessing purity (>95% recommended for pharmacological studies) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the aromatic methoxy groups and butyric acid chain connectivity. For trace impurities, gas chromatography-mass spectrometry (GC-MS) can identify volatile by-products, as demonstrated in studies on related phenolic acids .
Q. What are the primary pharmacological applications of this compound in preclinical research?
- Methodological Answer : The compound’s structural analogs (e.g., 4-(3,4-dihydroxyphenyl)butyric acid) show activity in neuropharmacology, particularly in modulating dopamine receptors and mitigating oxidative stress in neurodegenerative models . Researchers should design in vitro assays (e.g., SH-SY5Y neuronal cells) to evaluate neuroprotective effects, using standardized protocols for reactive oxygen species (ROS) measurement and Western blotting for pathway analysis (e.g., Nrf2/ARE signaling).
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data across studies involving this compound analogs?
- Methodological Answer : Discrepancies often arise from variations in stereochemistry, purity, or assay conditions. To resolve these:
- Perform comparative studies using identical batches of the compound and its demethylated derivatives (e.g., 4-hydroxy variants) .
- Validate bioactivity in multiple cell lines (e.g., HEK-293 for receptor binding vs. primary neurons for functional responses) .
- Use metabolomics (LC-MS/MS) to track compound stability and metabolic by-products in biological matrices .
Q. What strategies ensure regioselectivity during the synthesis of methoxy-substituted aromatic intermediates for this compound?
- Methodological Answer : Regioselective methoxylation can be achieved via:
- Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) to functionalize specific positions on the benzene ring .
- Enzymatic catalysis (e.g., UbiD-like decarboxylases) for biocatalytic demethylation or hydroxylation, which avoids harsh chemical conditions .
- Computational modeling (DFT or molecular docking) to predict reactive sites and optimize precursor design .
Q. How does this compound interact with prenylated-flavin dependent enzymes, and what are the implications for biocatalysis?
- Methodological Answer : The compound’s methoxy groups may act as electron donors, influencing substrate binding in enzymes like UbiD decarboxylases. Researchers should:
- Conduct kinetic assays to measure and values under varying pH (5–8) and temperature (25–37°C) .
- Use X-ray crystallography or cryo-EM to resolve enzyme-ligand complexes, focusing on active-site interactions with the dimethoxy moiety .
- Compare activity with non-methoxy analogs (e.g., 4-phenylbutyric acid) to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
